molecular formula C23H27BrN2O4 B14967213 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B14967213
M. Wt: 475.4 g/mol
InChI Key: KFKFVMWHVPFRJL-UHFFFAOYSA-N
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Description

4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents like N-bromosuccinimide (NBS).

    Hydroxylation and Methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions.

    Piperidine Carbonylation: The piperidine moiety can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, quinoline derivatives are often studied for their potential as therapeutic agents. They have shown promise in treating diseases such as malaria, cancer, and bacterial infections.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. For example, they might inhibit DNA synthesis in cancer cells or interfere with the life cycle of malaria parasites.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

Uniqueness

What sets 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C23H27BrN2O4

Molecular Weight

475.4 g/mol

IUPAC Name

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C23H27BrN2O4/c1-13-19(23(29)26-9-4-3-5-10-26)20(21-16(25-13)7-6-8-17(21)27)14-11-15(24)22(28)18(12-14)30-2/h11-12,20,25,28H,3-10H2,1-2H3

InChI Key

KFKFVMWHVPFRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Br)O)OC)C(=O)N4CCCCC4

Origin of Product

United States

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